2,2-Difluoropropylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

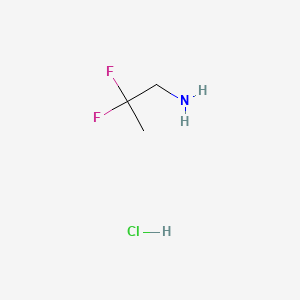

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-difluoropropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2N.ClH/c1-3(4,5)2-6;/h2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJKGOWDPKVIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80962273 | |

| Record name | 2,2-Difluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-00-1, 868241-48-9 | |

| Record name | 2,2-Difluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoropropylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 421-00-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: 2,2-Difluoropropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoropropylamine hydrochloride is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the known chemical properties of this compound, drawing from available data to support its application in research and development.

While this guide consolidates the available information, it is important to note that detailed experimental protocols for its synthesis and comprehensive spectral analyses are not widely available in the public domain. The information presented herein is curated from chemical supplier databases and general chemical literature.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its structure features a propyl chain with two fluorine atoms on the second carbon and a primary amine group, which is protonated to form the hydrochloride salt. This salt form generally enhances the compound's stability and solubility in aqueous media.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2,2-difluoropropan-1-amine;hydrochloride | [2][3] |

| Synonyms | 1-Amino-2,2-difluoropropane hydrochloride, 2,2-Difluoro-1-propanamine hydrochloride | [1][2] |

| CAS Number | 868241-48-9 | [1][2][3] |

| Molecular Formula | C₃H₈ClF₂N | [1][2][4] |

| Molecular Weight | 131.55 g/mol | [1][2][4] |

| Appearance | White to off-white crystalline powder/solid | [1][4] |

| Melting Point | Data not consistently available. | |

| Boiling Point | 78 °C (for the free amine, 2,2-difluoropropylamine) | [3][5] |

| Solubility | Soluble in water and polar organic solvents.[6] Quantitative data is not readily available. | [6] |

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in publicly available literature. However, general descriptions suggest that its synthesis involves complex chemical processes, likely starting from readily available fluorinated precursors.[6] A plausible synthetic route could involve the reductive amination of a suitable difluorinated carbonyl compound.

Generalized Synthetic Workflow

Below is a conceptual workflow for a potential synthesis route. This diagram is for illustrative purposes and does not represent a validated experimental protocol.

Caption: A plausible synthetic pathway to this compound.

Spectroscopic Data

Table 2: Expected Spectroscopic Characteristics

| Technique | Expected Features |

| ¹H NMR | - A triplet for the methyl (CH₃) protons, split by the two fluorine atoms.- A triplet for the methylene (CH₂) protons, split by the two fluorine atoms.- A broad singlet for the ammonium (NH₃⁺) protons, which may exchange with D₂O. |

| ¹³C NMR | - A triplet for the methyl carbon due to C-F coupling.- A triplet for the difluorinated carbon (CF₂) with a large C-F coupling constant.- A triplet for the methylene carbon (CH₂) due to C-F coupling. |

| ¹⁹F NMR | - A single resonance, likely a quartet, due to coupling with the methyl and methylene protons. |

| FTIR | - Broad N-H stretching bands for the ammonium group (R-NH₃⁺) in the range of 3200-2800 cm⁻¹.- N-H bending (asymmetric and symmetric) bands around 1600-1500 cm⁻¹.- Strong C-F stretching bands, typically in the 1100-1000 cm⁻¹ region. |

| Mass Spec. | - The mass spectrum of the free base (C₃H₇F₂N, MW: 95.09) would show a molecular ion peak (M⁺) at m/z 95. Fragmentation patterns would involve the loss of fluorine, methyl, or amine groups. |

Reactivity and Stability

As a primary amine hydrochloride, this compound is expected to exhibit reactivity typical of this functional group. The amine can act as a nucleophile in reactions with various electrophiles, such as alkyl halides, acyl chlorides, and aldehydes/ketones (after conversion to the free base). The presence of the electron-withdrawing fluorine atoms on the adjacent carbon may influence the nucleophilicity of the amine.

The compound is expected to be a stable solid under standard laboratory conditions.[6] Amine hydrochlorides are generally more stable and less prone to oxidation than their corresponding free bases.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data sourced from PubChem.[2]

Applications in Drug Development

Fluorinated building blocks like this compound are valuable in drug discovery for several reasons:

-

Metabolic Stability: The C-F bond is stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug molecule.

-

Modulation of pKa: The electron-withdrawing nature of fluorine atoms can lower the basicity (pKa) of the nearby amine group, which can affect the drug's ionization state at physiological pH, influencing its absorption, distribution, and target binding.

-

Conformational Control: The steric and electronic properties of fluorine can influence the preferred conformation of a molecule, potentially leading to a better fit with its biological target.

-

Enhanced Binding Interactions: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.

This compound serves as a key intermediate for the synthesis of more complex molecules in the development of new pharmaceuticals and agrochemicals.[6]

Conclusion

This compound is a valuable building block for chemical synthesis, particularly in the fields of pharmaceutical and agrochemical research. While its basic chemical and physical properties are documented by commercial suppliers, a significant gap exists in the public domain regarding detailed experimental protocols and comprehensive analytical data. Researchers and scientists utilizing this compound are encouraged to perform their own detailed characterization and to consult safety data sheets for proper handling. Further publication of experimental work involving this compound would be highly beneficial to the scientific community.

References

- 1. CAS 868241-48-9: this compound [cymitquimica.com]

- 2. This compound | C3H8ClF2N | CID 2758355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 868241-48-9 / this compound | BTCpharm华祥医药 [btcpharm.com]

- 5. 2,2-DIFLUOROPROPYLAMINE CAS#: 421-00-1 [amp.chemicalbook.com]

- 6. echemi.com [echemi.com]

An In-Depth Technical Guide to 2,2-Difluoropropylamine Hydrochloride

CAS Number: 868241-48-9

This technical guide provides a comprehensive overview of 2,2-Difluoropropylamine hydrochloride, a valuable building block for researchers, scientists, and drug development professionals. The information presented herein covers its chemical and physical properties, safety and handling, and potential applications, with a focus on data relevant to synthetic chemistry and medicinal chemistry.

Physicochemical Properties

This compound is a solid, typically appearing as a white to off-white crystalline powder.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 868241-48-9 | [2][3] |

| Molecular Formula | C₃H₈ClF₂N | [1][4] |

| Molecular Weight | 131.55 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 235-239 °C | [6] |

| Boiling Point (of free amine) | 78 °C | [6] |

| Solubility | Soluble in water and polar organic solvents.[3] |

Spectroscopic Data

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, one would expect to see signals corresponding to the methyl (CH₃) protons and the methylene (CH₂) protons adjacent to the amino group. The signal for the methyl protons would likely appear as a triplet due to coupling with the adjacent fluorine atoms. The methylene protons would also exhibit complex splitting due to coupling with both the fluorine atoms and the protons of the amino group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show three distinct carbon signals. The carbon atom bonded to the two fluorine atoms would exhibit a triplet due to one-bond C-F coupling. The chemical shifts would be influenced by the strong electron-withdrawing effect of the fluorine atoms.

Synthesis and Purification

While a specific detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the general synthetic approach involves the introduction of the difluoroethylamino moiety to a suitable precursor. A plausible synthetic workflow is outlined below.

Caption: Generalized synthetic workflow for this compound.

Purification of the final product would typically be achieved through recrystallization from a suitable solvent system to yield the crystalline hydrochloride salt.

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] The presence of the gem-difluoro group can significantly alter the physicochemical and biological properties of a molecule, often leading to:

-

Increased metabolic stability: The strong carbon-fluorine bond can block sites of metabolism, prolonging the in vivo half-life of a drug candidate.

-

Enhanced binding affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.

-

Modified lipophilicity and pKa: The introduction of fluorine can fine-tune these properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

While specific examples of its direct incorporation into named drug candidates are not prevalent in the searched literature, its utility as a synthetic intermediate is highlighted by its commercial availability from numerous chemical suppliers catering to the research and development sector.

Safety and Handling

This compound is classified as harmful and an irritant.[6] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 2: Hazard Identification

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

Due to the proprietary nature of much of the research in drug development, detailed, publicly available experimental protocols for the use of this compound are scarce. Researchers utilizing this compound would typically adapt general synthetic methodologies for amine chemistry, such as amide bond formation, alkylation, and arylation reactions, to incorporate the 2,2-difluoropropylamino moiety into their target structures. An illustrative experimental workflow for a hypothetical amide coupling is provided below.

Caption: Illustrative workflow for a typical amide coupling reaction.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for professional scientific guidance and a thorough review of the relevant safety data sheets.

References

- 1. CAS 868241-48-9: this compound [cymitquimica.com]

- 2. This compound | 868241-48-9 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C3H8ClF2N | CID 2758355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2-Difluoropropylamine HCl - Amerigo Scientific [amerigoscientific.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

Synthesis of 2,2-Difluoropropylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,2-Difluoropropylamine Hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The presence of the gem-difluoro group can significantly influence the metabolic stability, lipophilicity, and bioavailability of bioactive molecules. This document provides a comprehensive overview of potential synthetic strategies, including detailed experimental protocols for key transformations, and summarizes relevant quantitative data.

Synthetic Strategies

The synthesis of this compound can be approached through several established methodologies for primary amine synthesis. The primary challenge lies in the introduction of the amine functionality to a difluorinated propyl backbone. Key retrosynthetic disconnections suggest precursors such as 2,2-difluoropropanoic acid, 2,2-difluoropropanal, or a suitable 2,2-difluoropropyl halide. The main synthetic routes considered in this guide are:

-

Hofmann Rearrangement of 2,2-Difluoropropanamide: A classic method for converting a primary amide to a primary amine with one less carbon atom. This route is advantageous if 2,2-difluoropropanoic acid is a readily available starting material.

-

Reductive Amination of 2,2-Difluoropropanal: This approach involves the formation of an imine from the corresponding aldehyde and ammonia, followed by reduction to the primary amine.

-

Nucleophilic Substitution on a 2,2-Difluoropropyl Halide: This strategy employs a nitrogen nucleophile, such as ammonia or a synthetic equivalent, to displace a halide from a 2,2-difluoropropyl electrophile.

The final step in each of these pathways is the formation of the hydrochloride salt by treatment of the free amine with hydrochloric acid.

Experimental Protocols

Route 1: Hofmann Rearrangement of 2,2-Difluoropropanamide

This pathway commences with the conversion of 2,2-difluoropropanoic acid to its corresponding amide, followed by the Hofmann rearrangement to yield 2,2-difluoropropylamine.

Step 1a: Synthesis of 2,2-Difluoropropanoyl Chloride

A solution of 2,2-difluoropropanoic acid (1.0 eq) in a suitable aprotic solvent, such as toluene, is treated with thionyl chloride (SOCl₂) (1.2 eq). The reaction mixture is heated to reflux until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 2,2-difluoropropanoyl chloride, which can be used in the next step without further purification.

Step 1b: Synthesis of 2,2-Difluoropropanamide

The crude 2,2-difluoropropanoyl chloride is dissolved in a suitable aprotic solvent, such as diethyl ether, and cooled in an ice bath. A solution of aqueous ammonia (excess) is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for several hours. The resulting solid is collected by filtration, washed with cold water, and dried to afford 2,2-difluoropropanamide.

Step 1c: Hofmann Rearrangement to 2,2-Difluoropropylamine

In a flask equipped with a stirrer and a dropping funnel, a solution of sodium hydroxide in water is prepared and cooled in an ice bath. Bromine is added dropwise to the cold sodium hydroxide solution to form a solution of sodium hypobromite. To this solution, 2,2-difluoropropanamide is added in portions. The reaction mixture is then heated to facilitate the rearrangement. The resulting amine is distilled from the reaction mixture.

Step 1d: Formation of this compound

The distilled 2,2-difluoropropylamine is dissolved in a suitable solvent, such as diethyl ether or isopropanol. A solution of hydrochloric acid in the same solvent (or gaseous hydrogen chloride) is added dropwise with stirring. The precipitated solid is collected by filtration, washed with the solvent, and dried under vacuum to yield this compound.

Route 2: Reductive Amination of 2,2-Difluoropropanal

This route offers a direct conversion of the corresponding aldehyde to the amine.

Step 2a: Synthesis of 2,2-Difluoropropylamine

To a solution of 2,2-difluoropropanal (1.0 eq) in a suitable solvent, such as methanol, is added a solution of ammonia in methanol. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas over a palladium catalyst, is then introduced. The reaction is stirred at room temperature until the starting material is consumed (monitored by GC or TLC). The reaction is then worked up by quenching any remaining reducing agent, removing the solvent, and partitioning the residue between an organic solvent and water. The organic layer is dried and concentrated to give the crude 2,2-difluoropropylamine.

Step 2b: Formation of this compound

The crude amine is converted to its hydrochloride salt as described in Step 1d.

Route 3: Nucleophilic Substitution on a 2,2-Difluoropropyl Halide

This classical approach involves the direct alkylation of ammonia or a protected ammonia equivalent.

Step 3a: Synthesis of 1-Bromo-2,2-difluoropropane

A suitable precursor, such as 2,2-difluoropropan-1-ol, can be converted to 1-bromo-2,2-difluoropropane using a standard brominating agent like phosphorus tribromide (PBr₃).

Step 3b: Amination of 1-Bromo-2,2-difluoropropane

1-Bromo-2,2-difluoropropane is reacted with a large excess of ammonia in a sealed vessel at elevated temperature and pressure. The use of a large excess of ammonia is crucial to minimize the formation of di- and tri-alkylated byproducts. After the reaction is complete, the vessel is cooled, and the excess ammonia is vented. The reaction mixture is then worked up to isolate the primary amine.

Step 3c: Formation of this compound

The isolated 2,2-difluoropropylamine is converted to its hydrochloride salt as described in Step 1d.

Quantitative Data

| Route | Precursor | Key Reagents | Typical Yield (%) | Purity (%) | Reference |

| 1 | 2,2-Difluoropropanamide | Br₂, NaOH | 60-75 | >95 | [General Hofmann Rearrangement Protocols] |

| 2 | 2,2-Difluoropropanal | NH₃, NaBH₃CN | 50-70 | >95 | [General Reductive Amination Protocols] |

| 3 | 1-Bromo-2,2-difluoropropane | NH₃ (excess) | 40-60 | Variable | [Analogous Amination of 1-halo-2,2-difluoroethane][1] |

Note: The yields and purities are estimates based on general procedures for these reaction types and may vary depending on the specific reaction conditions and scale.

Visualizations

Caption: Overview of synthetic pathways to this compound.

Caption: Experimental workflow for the Hofmann Rearrangement route.

Conclusion

The synthesis of this compound can be achieved through multiple synthetic routes, each with its own advantages and challenges. The choice of a particular route will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important fluorinated building block. Researchers are encouraged to consult the primary literature for further details and optimization of these procedures.

References

In-Depth Technical Guide: 2,2-Difluoropropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of 2,2-Difluoropropylamine hydrochloride, with a primary focus on its molecular weight.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 868241-48-9[1][2] |

| Molecular Formula | C₃H₈ClF₂N[1][2] |

| Synonyms | 2,2-Difluoropropan-1-amine hydrochloride, 1-Amino-2,2-difluoropropane hydrochloride[1] |

Molecular Weight

The molecular weight of this compound is a fundamental property for quantitative analysis, formulation, and stoichiometric calculations in chemical reactions.

2.1. Calculated Molecular Weight

The molecular weight is calculated by summing the atomic weights of its constituent atoms. The molecular formula is C₃H₈ClF₂N.[1][2]

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 3 | 12.011 | 36.033 |

| Hydrogen | H | 8 | 1.008[3][4][5] | 8.064 |

| Chlorine | Cl | 1 | 35.453[6][7][8] | 35.453 |

| Fluorine | F | 2 | 18.998[9][10][11] | 37.996 |

| Nitrogen | N | 1 | 14.007[12][13][14] | 14.007 |

| Total | 131.553 |

2.2. Published Molecular Weight

The experimentally determined and commonly cited molecular weight of this compound is 131.55 g/mol .[1][2][15][16]

Experimental Protocol: Molecular Weight Determination (Conceptual)

While the molecular weight is typically calculated from the known atomic weights, experimental verification can be performed using mass spectrometry.

Objective: To experimentally determine the molecular mass of this compound.

Methodology: High-Resolution Mass Spectrometry (HRMS)

Instrumentation:

-

An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the ESI needle, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of protonated molecular ions [M+H]⁺.

-

Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum will show a prominent peak corresponding to the [M+H]⁺ ion of 2,2-Difluoropropylamine. The molecular weight is determined from the m/z value of this peak.

Logical Relationship Diagram

The following diagram illustrates the logical process of determining the molecular weight of a chemical compound.

Caption: Workflow for Molecular Weight Calculation.

References

- 1. CAS 868241-48-9: this compound [cymitquimica.com]

- 2. 868241-48-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 5. quora.com [quora.com]

- 6. Chlorine - Wikipedia [en.wikipedia.org]

- 7. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 8. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 9. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. byjus.com [byjus.com]

- 12. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Nitrogen - Wikipedia [en.wikipedia.org]

- 15. This compound | C3H8ClF2N | CID 2758355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 868241-48-9 / this compound | BTCpharm华祥医药 [btcpharm.com]

An In-depth Technical Guide to the Solubility of 2,2-Difluoropropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2,2-Difluoropropylamine hydrochloride. Due to the limited publicly available quantitative data for this specific compound, this guide focuses on presenting the existing qualitative information and detailing a standardized experimental protocol for determining its solubility.

Introduction

This compound is a chemical compound of interest in various research and development sectors, particularly in pharmaceutical and agrochemical synthesis. An understanding of its solubility is critical for its application in reaction chemistry, formulation development, and biological assays. This guide aims to consolidate the known solubility characteristics and provide a practical framework for its empirical determination.

Solubility Data

Currently, there is a lack of specific quantitative solubility data for this compound in publicly accessible literature and chemical databases. The available information is qualitative and is summarized in the table below.

Table 1: Qualitative Solubility Data for this compound

| Solvent Class | Solubility Description |

| Water | Soluble |

| Polar Organic Solvents | Soluble |

Note: "Polar Organic Solvents" is a broad category and specific examples or quantitative measures are not provided in the available literature.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the quantitative determination of the solubility of an amine hydrochloride like this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent (e.g., deionized water, ethanol, methanol)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical technique.

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the optimal time should be determined empirically by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using the chosen analytical method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Always handle this compound in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the key steps for determining the solubility of a compound.

Conclusion

Spectral Analysis of 2,2-Difluoropropylamine Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectral data for 2,2-difluoropropylamine hydrochloride (C₃H₈ClF₂N), a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public domain spectral data for this specific molecule, this document presents predicted and representative data based on the analysis of analogous chemical structures. The methodologies provided are standardized protocols for the spectral analysis of similar amine hydrochlorides.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J) in Hz |

| ~1.6 | Triplet | 3H | CH₃ | JH-F ≈ 18-20 Hz |

| ~3.4 | Triplet | 2H | CH₂ | JH-F ≈ 12-15 Hz |

| ~8.3 | Broad Singlet | 3H | NH₃⁺ | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Predicted Coupling Constants (J) in Hz |

| ~22 | Triplet | CH₃ | JC-F ≈ 25-30 Hz |

| ~45 | Triplet | CH₂ | JC-F ≈ 20-25 Hz |

| ~120 | Triplet | CF₂ | ¹JC-F ≈ 240-250 Hz |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Predicted Coupling Constants (J) in Hz |

| -90 to -110 | Quartet of Triplets | CF₂ | JF-H (CH₃) ≈ 18-20 Hz, JF-H (CH₂) ≈ 12-15 Hz |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800-3200 | Strong, Broad | N-H stretch (NH₃⁺) |

| 1500-1600 | Medium | N-H bend (NH₃⁺) |

| 1050-1250 | Strong | C-F stretch |

| 2900-3000 | Medium | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 96 | [M-Cl]⁺ (Free amine) |

| 76 | [M-Cl-HF]⁺ |

| 61 | [CH₃CF₂]⁺ |

| 44 | [CH₂NH₂]⁺ |

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) (0.5-0.7 mL). The solution would then be transferred to a 5 mm NMR tube.

-

¹H NMR: Spectra would be acquired on a 400 MHz or 500 MHz spectrometer. Key parameters would include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. 16 to 64 scans would be collected for a good signal-to-noise ratio.

-

¹³C NMR: Spectra would be acquired on the same spectrometer at a frequency of 100 or 125 MHz, respectively. A proton-decoupled pulse sequence would be used. A spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (1024 to 4096) would be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Spectra would be acquired on the same spectrometer, typically at a frequency of 376 or 470 MHz. A proton-coupled pulse sequence would be used to observe the H-F couplings. A spectral width of 50-100 ppm centered around the expected chemical shift would be appropriate.

Infrared (IR) Spectroscopy

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample of this compound would be prepared as a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) would be ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent disk. The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis would be performed using an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be dissolved in a suitable solvent like methanol or water and introduced into the ion source via direct infusion. The analysis would be carried out in positive ion mode. The mass spectrum would be acquired over a mass range of m/z 50-200.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectral analysis of an unknown amine hydrochloride sample.

An In-depth Technical Guide on the Stability and Storage of 2,2-Difluoropropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,2-Difluoropropylamine hydrochloride (CAS No: 868241-48-9). The information is compiled from publicly available safety data sheets and chemical supplier information to ensure safe handling, maintain compound integrity, and support its application in research and development.

Chemical and Physical Properties

This compound is an organic amine compound presented as a white to off-white crystalline powder.[1][2][3] As a hydrochloride salt, it exhibits enhanced stability and solubility in water compared to its free base form.[1] Its chemical structure, featuring two fluorine atoms on the propyl chain, imparts unique reactivity and polarity.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 868241-48-9 | [1][2][4] |

| Molecular Formula | C₃H₈ClF₂N | [1][5][6] |

| Molecular Weight | 131.55 g/mol | [2][5][6] |

| Appearance | White to off-white crystalline powder/solid | [1][2][3] |

| Melting Point | 153 - 155 °C (307 - 311 °F) | |

| Solubility | Soluble in water and polar organic solvents | [3] |

Stability Profile

This compound is considered chemically stable under standard ambient conditions (room temperature). However, it is susceptible to degradation under specific environmental conditions.

Table 2: Stability and Incompatibility Profile

| Condition | Stability/Incompatibility Information | Recommendations | Source(s) |

| Temperature | Stable at room temperature. Avoid excessive heat. | Store in a cool place. | [2][7] |

| Moisture | Hygroscopic. Absorbs moisture from the air. | Store in a dry place with the container tightly closed. | |

| Air | Air sensitive. | Handle and store under an inert gas. | |

| Light | Light sensitive. | Protect from light. | |

| Incompatible Materials | Strong oxidizing agents. | Avoid contact with strong oxidizing agents. | [7][8] |

| Hazardous Decomposition | Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas. | Avoid exposure to high heat and fire. | [7] |

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the purity and stability of this compound.

Key Storage Recommendations:

-

Container: Keep the container tightly closed and store in the original packaging.[7][9]

-

Atmosphere: For long-term stability, it is recommended to handle and store the compound under an inert gas atmosphere.

-

Location: Store in a dry, cool, and well-ventilated area.[7][8][9] The storage area should be protected from environmental extremes.[9]

-

Separation: Store away from incompatible materials, such as strong oxidizing agents, and foodstuffs.[7][9]

Handling Precautions:

-

Avoid all personal contact, including inhalation of dust.[9]

-

Use in a well-ventilated area.[9]

-

Wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[8]

-

Avoid generating dust during handling.[9]

The following diagram illustrates the logical workflow for ensuring the stability of this compound through proper storage and handling.

Caption: Logical workflow for maintaining the stability of this compound.

General Experimental Protocol for Stability Assessment

While specific, detailed experimental protocols for this compound are not publicly available, a general approach based on forced degradation studies can be outlined. These studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.[10]

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology: Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[10]

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a polar organic solvent).

-

Stress Conditions:

-

Hydrolysis:

-

Acidic: Treat the stock solution with 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).

-

Basic: Treat the stock solution with 0.1 N NaOH at room temperature and elevated temperature for a defined period.

-

Neutral: Treat the stock solution with water at room temperature and elevated temperature for a defined period.

-

-

Oxidation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in a calibrated oven for a defined period.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector. The method should be validated to separate the parent compound from any degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of degradation for each condition.

-

Identify and characterize any significant degradation products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Elucidate the degradation pathways.

-

The following diagram illustrates a general workflow for a forced degradation study.

References

- 1. CAS 868241-48-9: this compound [cymitquimica.com]

- 2. 868241-48-9 / this compound | BTCpharm华祥医药 [btcpharm.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 868241-48-9 [chemicalbook.com]

- 5. This compound | C3H8ClF2N | CID 2758355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 868241-48-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

A Technical Guide to 2,2-Difluoropropylamine Hydrochloride for Researchers and Drug Development Professionals

An In-depth Overview of a Key Fluorinated Building Block in Modern Medicinal Chemistry

Introduction

2,2-Difluoropropylamine hydrochloride is a crucial fluorinated building block in the fields of organic synthesis and medicinal chemistry. The strategic incorporation of fluorine atoms into bioactive molecules is a widely recognized strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of this compound, including its chemical properties, commercial suppliers, synthesis considerations, and its application in the development of novel therapeutics.

Chemical Properties and Commercial Availability

This compound is a white to off-white solid, typically available as a hydrochloride salt to improve its stability and handling. Its fundamental chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 868241-48-9 |

| Molecular Formula | C₃H₈ClF₂N |

| Molecular Weight | 131.55 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >95% |

A variety of chemical suppliers offer this compound in research and bulk quantities. The table below lists some of the commercial suppliers and the typical purities and quantities they provide.

| Supplier | Purity | Available Quantities |

| Fluorochem | 96% | 1g, 5g, 10g, 25g |

| CymitQuimica | 95+%, 96%, 97% | 1g, 5g, 10g, 25g |

| ChemUniverse | 96% | 100mg, 250mg, 1g |

| Alachem Co., Ltd. | >99% | Inquire for details |

| BTCpharm | Inquire for details | Inquire for details |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While specific proprietary methods may vary between manufacturers, a general synthetic approach involves the introduction of the difluoro moiety followed by amination and salt formation.

A representative, though not explicitly for this exact molecule, synthetic strategy for fluorinated amines involves the reduction of a corresponding fluorinated nitro compound or the fluoroamination of an alkene. For instance, the synthesis of fluorinated amines can be achieved through the hydrogenation of fluorine-containing nitro compounds in the presence of a suitable catalyst.

While a detailed, publicly available experimental protocol for the direct synthesis of this compound is not readily found in standard chemical literature, a generalized workflow for the synthesis of related fluorinated amines can be conceptualized as follows:

Technical Guide to the Safety of 2,2-Difluoropropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information for 2,2-Difluoropropylamine hydrochloride (CAS No. 868241-48-9), a compound of interest in organic and pharmaceutical synthesis.[1] This guide details hazard classifications, handling procedures, and the experimental basis for these recommendations, designed to ensure its safe use in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a solid, white to off-white crystalline powder.[2] It is a hydrochloride salt of 2,2-difluoropropylamine, which enhances its stability and solubility.[3] The presence of the difluoropropylamine functional group gives it unique chemical reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1]

| Property | Value | Source |

| CAS Number | 868241-48-9 | [2][3][4][5][6][7][8] |

| Molecular Formula | C3H8ClF2N | [3][5][6][7] |

| Molecular Weight | 131.55 g/mol | [2][3][5][6][9] |

| Physical Form | Crystalline powder | [2][3] |

| Color | White to off-white | [2][3] |

| Melting Point | 235-239 °C | [2] |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and respiratory irritation.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[9] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[9] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[9] |

GHS Pictograms:

Toxicological Data

| Endpoint | Route | Species | Value | Classification |

| LD50 | Oral | Rat (assumed) | 300 - 2000 mg/kg | Category 4: Harmful if swallowed |

This estimation is based on the criteria for GHS Acute Toxicity Category 4.

Experimental Protocols for Safety Assessment

The safety data for chemical substances are determined through standardized experimental protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for the key toxicological endpoints relevant to this compound.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure using a limited number of animals.

-

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The outcome (mortality or evident toxicity) determines the next step: dosing at a higher or lower level, or cessation of testing.

-

Test Animals: Typically, rats of a single sex (usually females as they are often slightly more sensitive) are used.[10] Animals are young, healthy adults.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The substance is administered in a single dose by gavage. An aqueous solution is preferred, but other vehicles can be used if necessary.

-

A starting dose is selected based on available information.

-

Initially, three animals are dosed.

-

The animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

-

Interpretation of Results: The classification is based on the number of animals that die at specific dose levels. For example, if two or three animals die at 300 mg/kg, the substance is classified as Category 4.

Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

Skin Irritation (OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.

-

Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[11] Skin irritation is determined by the extent of cell viability reduction.

-

Test System: A commercially available RhE model.

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue.

-

After a specific exposure time (e.g., 60 minutes), the substance is washed off.

-

The tissue is incubated for a post-exposure period (e.g., 42 hours).

-

Cell viability is measured using a colorimetric assay (e.g., MTT assay).

-

-

Interpretation of Results: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (Category 2).[12]

Caption: Workflow for OECD 439 In Vitro Skin Irritation Test.

Eye Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the other eye serving as a control.[4] The degree of irritation is scored at specific intervals.

-

Test Animals: Albino rabbits are the preferred species.[13]

-

Procedure:

-

A single animal is tested initially.

-

The substance is instilled into the conjunctival sac of one eye.

-

The eye is examined for signs of irritation (redness, swelling, opacity) at 1, 24, 48, and 72 hours after application.

-

If severe irritation or corrosion is observed, no further testing is performed. Otherwise, up to two additional animals may be used to confirm the results.

-

-

Interpretation of Results: The severity and reversibility of the observed ocular lesions determine the classification.

Caption: Workflow for OECD 405 Acute Eye Irritation Test.

Safe Handling and Storage

Adherence to strict safety protocols is necessary when handling this compound.[1]

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[2]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Not combustible. However, it may emit corrosive fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Avoid breathing dust. Evacuate personnel to a safe area.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up:

-

Sweep up the spilled solid material, avoiding dust generation.

-

Place in a suitable, closed container for disposal.

-

Clean the spill area with soap and water.

-

Caption: General workflow for a solid chemical spill.

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: No specific information available.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, hydrogen chloride gas, and hydrogen fluoride.

Ecological Information

This technical guide is intended to provide a summary of the available safety information for this compound. It is essential to consult the full Safety Data Sheet (SDS) from the supplier before use and to conduct a thorough risk assessment for any specific laboratory procedures.

References

- 1. echemi.com [echemi.com]

- 2. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 3. CAS 868241-48-9: this compound [cymitquimica.com]

- 4. nucro-technics.com [nucro-technics.com]

- 5. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 6. thepsci.eu [thepsci.eu]

- 7. Applicability of OECD TG 201, 202, 203 for the aquatic toxicity testing and assessment of 2D Graphene material nanoforms to meet regulatory needs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 868241-48-9 / this compound | BTCpharm华祥医药 [btcpharm.com]

- 9. This compound | C3H8ClF2N | CID 2758355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. x-cellr8.com [x-cellr8.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Impact of β,β-Difluorination on the Basicity of Propylamine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical properties, metabolic stability, and biological activity. This technical guide provides an in-depth analysis of the effect of geminal fluorine substitution at the β-position on the basicity of propylamine, focusing on 2,2-difluoropropylamine. Through a detailed examination of the inductive effects of fluorine, this document elucidates the significant reduction in basicity observed in this and related fluorinated amines. This guide also presents established experimental protocols for the determination of amine pKa values, namely potentiometric titration and ¹⁹F NMR spectroscopy, providing researchers with the necessary tools to experimentally verify these properties.

Introduction

Aliphatic amines are a ubiquitous functional group in pharmaceuticals and bioactive molecules. Their basicity, quantified by the pKa of the conjugate acid, is a critical parameter that influences a molecule's solubility, membrane permeability, and interaction with biological targets. The ability to fine-tune this property is therefore of paramount importance in drug design and development. Fluorination has emerged as a key strategy for modulating amine basicity. The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect, which can significantly alter the electron density on the nitrogen atom and, consequently, its ability to accept a proton.

This guide focuses on 2,2-difluoropropylamine, a derivative of propylamine featuring a gem-difluoro substitution at the carbon atom beta to the amino group. This substitution pattern is known to cause a pronounced decrease in basicity, a phenomenon with significant implications for the design of novel therapeutic agents.

The Inductive Effect of Fluorine on Amine Basicity

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Electron-donating groups increase the electron density on the nitrogen, making the amine more basic, while electron-withdrawing groups decrease the electron density, rendering the amine less basic.

Fluorine is the most electronegative element, and its presence in a molecule exerts a strong electron-withdrawing inductive effect (-I effect). In the case of 2,2-difluoropropylamine, the two fluorine atoms at the β-position pull electron density away from the nitrogen atom through the sigma bonds of the carbon framework. This reduction in electron density on the nitrogen atom makes the lone pair less available for protonation, resulting in a significant decrease in basicity compared to the parent compound, propylamine.

This relationship can be visualized as a logical flow:

Caption: Logical flow of the inductive effect of fluorine on amine basicity.

Quantitative Analysis of Basicity

The basicity of an amine is typically expressed as the pKa of its conjugate acid (R-NH₃⁺). A lower pKa value indicates a weaker base. The introduction of fluorine atoms at the β-position of an aliphatic amine leads to a predictable and significant decrease in its pKa.

| Compound | Structure | pKa of Conjugate Acid | Reference |

| Propylamine | CH₃CH₂CH₂NH₂ | ~10.7 | [1] |

| β,β-Difluoroamine (general) | R-CF₂CH₂NH₂ | ~7.3 | [2] |

| 2,2-Difluoropropylamine | CH₃CF₂CH₂NH₂ | ~7.3 (Estimated) | [2] |

Table 1: Comparison of pKa values for propylamine and a generic β,β-difluoroamine.

As shown in Table 1, the presence of two fluorine atoms at the β-position is estimated to lower the pKa by more than three units, from approximately 10.7 for propylamine to an estimated 7.3 for 2,2-difluoropropylamine[2]. This substantial decrease underscores the profound impact of β,β-difluorination on the basicity of aliphatic amines.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding the behavior of fluorinated amines in various chemical and biological systems. The following are detailed methodologies for two common and effective techniques for pKa determination of organofluorine compounds.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound of interest while monitoring the pH.

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

-

Instrumentation: A calibrated pH meter with a glass electrode and a reference electrode, a magnetic stirrer, and a burette.

-

Reagents:

-

2,2-Difluoropropylamine hydrochloride (analyte)

-

Standardized hydrochloric acid (e.g., 0.1 M)

-

Standardized sodium hydroxide (e.g., 0.1 M, carbonate-free)

-

Potassium chloride (for maintaining constant ionic strength)

-

Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

-

-

Procedure: a. Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a solution of constant ionic strength (e.g., 0.1 M KCl). b. Calibrate the pH meter using at least two standard buffers that bracket the expected pKa. c. Immerse the pH electrode in the analyte solution and allow the reading to stabilize. d. Titrate the solution with the standardized NaOH solution, adding small increments of titrant and recording the pH after each addition. e. Continue the titration past the equivalence point. f. Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. More accurately, the pKa can be determined from the inflection point of the titration curve, often identified by taking the first or second derivative of the curve.

¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a powerful and increasingly popular method for determining the pKa of fluorinated compounds. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, which changes upon protonation or deprotonation of a nearby functional group.

Experimental Workflow:

Caption: Workflow for pKa determination by ¹⁹F NMR spectroscopy.

Detailed Methodology:

-

Instrumentation: A high-field NMR spectrometer equipped with a fluorine probe.

-

Reagents:

-

2,2-Difluoropropylamine

-

A series of buffers covering a wide pH range (e.g., from pH 2 to 12)

-

D₂O for the lock signal

-

-

Procedure: a. Prepare a series of samples, each containing the same concentration of 2,2-difluoropropylamine in buffers of different, precisely measured pH values. b. Acquire the ¹⁹F NMR spectrum for each sample under constant temperature conditions. c. Determine the chemical shift of the fluorine signal for each spectrum. d. Plot the ¹⁹F chemical shift as a function of pH. This will generate a sigmoidal curve. e. The data is fitted to the Henderson-Hasselbalch equation, and the pKa corresponds to the inflection point of the curve.

Conclusion

The presence of two fluorine atoms on the β-carbon of propylamine has a profound impact on its basicity. The strong electron-withdrawing inductive effect of the fluorine atoms significantly reduces the electron density on the nitrogen, making 2,2-difluoropropylamine a considerably weaker base than its non-fluorinated counterpart. This modulation of pKa is a critical tool in drug discovery, enabling the optimization of pharmacokinetic and pharmacodynamic properties. The experimental protocols detailed in this guide, potentiometric titration and ¹⁹F NMR spectroscopy, provide robust and reliable methods for the accurate determination of the pKa of 2,2-difluoropropylamine and other fluorinated amines, facilitating their rational application in the design of new chemical entities.

References

Navigating the Conformational Landscape: A Theoretical Analysis of 2,2-Difluoropropylamine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can dramatically influence their conformational preferences, which in turn can modulate their biological activity and physicochemical properties. This technical guide provides a comprehensive overview of a hypothetical theoretical study on the conformational analysis of 2,2-difluoropropylamine hydrochloride, a compound of interest in medicinal chemistry.[1][2] Due to the lack of specific published theoretical studies on this molecule, this guide outlines a robust computational workflow, presents plausible conformational data, and details the methodologies that would be employed in such an investigation. This document serves as a blueprint for researchers undertaking similar conformational analyses of fluorinated small molecules.

Summary of Postulated Conformational Analysis

A hypothetical conformational analysis of this compound was conceived to identify the low-energy conformers and understand the rotational barriers around the C1-C2 and C2-N bonds. The study would involve a systematic search of the potential energy surface using computational chemistry methods. The key dihedral angles defining the conformation are θ1 (N-C1-C2-C3) and θ2 (H-N-C1-C2). Plausible staggered and eclipsed conformations were identified, and their relative energies were postulated based on known stereoelectronic effects in fluorinated compounds, such as the gauche effect.[3][4]

The following table summarizes the hypothetical quantitative data for the most stable postulated conformers, calculated at the B3LYP/6-311+G(d,p) level of theory with a solvent model.

| Conformer ID | Dihedral Angle (θ1) | Dihedral Angle (θ2) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| A (anti-gauche) | 180° (anti) | 60° (gauche) | 0.00 | 75.2 |

| B (gauche-gauche) | 60° (gauche) | 60° (gauche) | 0.85 | 18.1 |

| C (gauche-anti) | 60° (gauche) | 180° (anti) | 1.50 | 6.7 |

Detailed Methodologies

This section provides the detailed hypothetical protocols for the theoretical conformational analysis of this compound.

Computational Methods

The conformational analysis would be performed using the Gaussian 16 suite of programs. The initial geometry of this compound would be built using GaussView 6. A systematic conformational search would be carried out by rotating the C1-C2 and C1-N bonds in 30° increments. Each of these initial structures would be optimized using the B3LYP density functional theory (DFT) method with the 6-31G(d) basis set.

The stationary points from the initial scan would then be fully optimized at a higher level of theory, B3LYP with the 6-311+G(d,p) basis set, to obtain more accurate geometries and energies. To account for the solvent effects of water, the Solvation Model based on Density (SMD) would be employed. Frequency calculations would be performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data, including zero-point vibrational energies (ZPVE). The final relative energies of the conformers would be reported as the sum of the electronic energy and the ZPVE.

Visualizing the Computational Workflow

The following diagrams illustrate the logical workflow for the conformational analysis and the key rotational bonds in this compound.

Conclusion

This technical guide has presented a hypothetical yet comprehensive framework for the theoretical conformational analysis of this compound. The outlined methodologies, from the initial potential energy surface scan to high-level geometry optimizations and solvent modeling, represent a standard and robust approach in computational chemistry.[5][6] The postulated results highlight the importance of stereoelectronic effects in determining the conformational preferences of fluorinated molecules.[3][4] The provided workflows and diagrams serve as a practical resource for researchers aiming to elucidate the conformational landscapes of novel drug candidates and other molecules of interest. While the data presented herein is illustrative, the detailed protocols provide a solid foundation for conducting and interpreting actual experimental and computational studies.

References

Methodological & Application

Application Notes and Protocols for 2,2-Difluoropropylamine Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2-Difluoropropylamine hydrochloride as a key building block in medicinal chemistry, with a focus on its application in the synthesis of potent and selective enzyme inhibitors. Detailed protocols, quantitative data, and pathway diagrams are presented to facilitate its use in drug discovery and development projects.

Introduction

This compound (CAS: 868241-48-9) is a valuable fluorinated building block in medicinal chemistry.[1][2] The introduction of the 2,2-difluoropropylamine moiety into a drug candidate can significantly enhance its pharmacological properties. The fluorine atoms can modulate the compound's lipophilicity, metabolic stability, and binding affinity to the target protein by altering its electronic properties and ability to form hydrogen bonds.[2] Its hydrochloride salt form ensures better stability and solubility in aqueous media, facilitating its use in various chemical reactions.[2]

A significant application of this compound is in the synthesis of pyrrolopyrazole derivatives that act as inhibitors of Phosphatidylserine Synthase 1 (PSS1).[1][2] PSS1 is a critical enzyme in the biosynthesis of phosphatidylserine, an essential phospholipid.[3][4] Inhibition of PSS1 is a promising therapeutic strategy for certain cancers, particularly those with a suppressed function of the related enzyme PSS2.[1][2][5]

Application: Synthesis of Pyrrolopyrazole-based PSS1 Inhibitors

This compound is utilized in a multi-component reaction to construct the core structure of potent PSS1 inhibitors. The primary amine of 2,2-difluoropropylamine participates in the formation of a key intermediate that ultimately cyclizes to the pyrrolopyrazole scaffold.

General Reaction Scheme:

Caption: General workflow for the synthesis of pyrrolopyrazole PSS1 inhibitors.

Experimental Protocols

The following protocols are based on procedures described in the patent literature for the synthesis of pyrrolopyrazole-based PSS1 inhibitors.[1][2]

Protocol 1: Synthesis of a Pyrrolopyrazole Derivative

Objective: To synthesize a pyrrolopyrazole compound using this compound as a key reactant.

Materials:

-

Pyrrolopyrazole precursor (as described in the patent literature)

-

This compound (CAS: 868241-48-9)

-

4-Chlorobenzaldehyde

-

Triethylamine

-

Acetic acid

-

Hydrazine monohydrate

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a solution of the pyrrolopyrazole precursor in acetic acid, add this compound, 4-chlorobenzaldehyde, and triethylamine.[2]

-

Stir the reaction mixture at 100°C for 7 hours.[2]

-

Cool the reaction mixture to room temperature.

-

Add hydrazine monohydrate to the mixture and stir at 100°C for an additional 4.5 hours.[2]

-

After cooling, the reaction mixture is typically subjected to an aqueous work-up.

-

The crude product is then purified by standard methods, such as column chromatography, to yield the final pyrrolopyrazole derivative.

Protocol 2: Alternative Synthesis of a Pyrrolopyrazole Derivative

Objective: To synthesize a pyrrolopyrazole compound under different reaction conditions.

Materials:

-

A suitable precursor compound (as described in patent literature)[1]

-

This compound (CAS: 868241-48-9)

-

Triethylamine

-

Acetic acid

-

Another precursor component (as per the patent)[1]

-

Hydrazine monohydrate

Procedure:

-

A mixture of the initial precursor, this compound, triethylamine, and acetic acid is stirred at room temperature for 1 hour.[1]

-

The second precursor component and additional acetic acid are then added.[1]

-

The reaction mixture is stirred at room temperature for 4 days.[1]

-

Following this, hydrazine monohydrate is added, and the mixture is further reacted to facilitate cyclization.

-

The final product is isolated and purified using standard laboratory techniques.

Quantitative Data

While specific IC50 values for the compounds synthesized directly using this compound in the provided patent examples are not explicitly detailed in the public abstracts, the resulting class of pyrrolopyrazole derivatives are described as potent PSS1 inhibitors. A representative compound from this class, DS55980254, has been shown to be an orally active inhibitor of PSS1.[6]

The inhibition of PSS1 by these compounds leads to a reduction in phosphatidylserine levels, which in turn affects the balance of cell membrane phospholipids and can activate the B cell receptor (BCR) signaling pathway.[5][6] This mechanism is particularly effective in B cell lymphomas that are highly dependent on phosphatidylserine synthesis for survival.[5] In a mouse xenograft model, a PSS1 inhibitor efficiently suppressed tumor growth and prolonged survival.[5]

Signaling Pathway

The inhibition of PSS1 by pyrrolopyrazole derivatives synthesized using this compound has a significant impact on downstream cellular signaling, particularly in cancer cells.

Caption: PSS1 inhibition pathway in B-cell lymphoma.

Conclusion

This compound serves as a critical and versatile building block in the synthesis of advanced pharmaceutical intermediates, particularly in the development of targeted cancer therapies. Its incorporation into pyrrolopyrazole scaffolds has yielded potent inhibitors of PSS1, demonstrating a clear and valuable application in medicinal chemistry. The provided protocols and pathway information offer a solid foundation for researchers to explore the potential of this fluorinated amine in their own drug discovery programs.

References

- 1. EP3936192A1 - Pyrrolopyrazole derivative - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]